molecular formula C26H30N2O3 B4264608 (2,6-Dimethylmorpholin-4-yl){2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}methanone

(2,6-Dimethylmorpholin-4-yl){2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}methanone

Cat. No.: B4264608
M. Wt: 418.5 g/mol
InChI Key: NDWDMULTMQNRME-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl){2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}methanone typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are selected to optimize the reaction conditions and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated quinoline derivatives can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl){2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]aniline
  • 2-[[[4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide

Uniqueness

4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-17(2)16-30-21-9-7-8-20(12-21)25-13-23(22-10-5-6-11-24(22)27-25)26(29)28-14-18(3)31-19(4)15-28/h5-13,17-19H,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDMULTMQNRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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